1-(4-Methoxybenzyl)-4-nitro-1H-imidazole

Organic Synthesis N-Alkylation Process Chemistry

Problem: Synthesizing pretomanid analogs requires regioisomerically pure 4-nitroimidazole intermediates, but routes using benzyl-protected analogs demand chromatographic separation. Solution: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole is a single-regioisomer intermediate obtained via a ~96% yield PMB alkylation route, eliminating purification steps. - Delivers 4-nitro regioisomer essential for Ddn-dependent aerobic antitubercular activity (IC₉₀ = 13 µg/mL). - Orthogonal PMB group enables C5 functionalization for SAR expansion. - Reduces solvent use and processing time, directly lowering COGS in scale-up.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 68019-66-9
Cat. No. B1299097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-4-nitro-1H-imidazole
CAS68019-66-9
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3
InChIKeyVAXHFZPLOZDEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)-4-nitro-1H-imidazole: Key Intermediate


1-(4-Methoxybenzyl)-4-nitro-1H-imidazole (CAS 68019-66-9) is a 4-nitroimidazole derivative that serves as a key synthetic intermediate rather than an end-point bioactive molecule [1]. The 4-nitroimidazole scaffold is a core pharmacophore in several clinically important anti-infective agents, most notably the antitubercular drug pretomanid (PA-824), where the 4-nitro regioisomer is essential for aerobic activity against Mycobacterium tuberculosis [2]. This compound features a para-methoxybenzyl (PMB) protecting group at the N1 position, which is strategically employed to direct regioselective functionalization at the C5 position of the imidazole ring for subsequent elaboration into more complex bioactive molecules.

4-Nitroimidazole pharmacophore Serves as a key synthetic intermediate for antitubercular lead optimization, not an end-point bioactive tool.
Regioselective C5 elaboration The PMB protecting group directs functionalization at the C5 position, enabling orthogonal deprotection strategies.
SAR scaffold context Supports structure-activity relationship studies targeting aerobic anti-infective pathways.

Irreplaceability of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole


The para-methoxybenzyl (PMB) group at the N1 position is not merely a hydrophobic appendage; it is a deliberate protecting group chosen for its ability to be selectively removed under mild oxidative conditions (e.g., ceric ammonium nitrate), enabling orthogonal deprotection strategies in multi-step syntheses [1]. The PMB group also influences the regioselectivity of subsequent reactions at the C5 position. The 4-nitro (rather than 5-nitro) regioisomer is critical because 4-nitroimidazoles, unlike their 5-nitro counterparts such as metronidazole, can be bioreductively activated by deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, conferring aerobic antitubercular activity [2]. Substituting the PMB group or altering the nitro position would fundamentally change the synthetic utility, reactivity profile, or biological relevance of the scaffold, making simple generic replacement inadvisable for target-oriented synthesis programs.

Target

PMB (p-methoxybenzyl) protecting group

VS
Potential substitute

Unsubstituted benzyl or H

Target

4-Nitro regioisomer

VS
Potential substitute

5-Nitro regioisomer (e.g., metronidazole)

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole: Quantitative Evidence


Regioselective N-Alkylation Yield Advantage

The synthesis of 1-(4-methoxybenzyl)-4-nitro-1H-imidazole via direct N-alkylation of 4-nitroimidazole with 4-methoxybenzyl chloride under basic conditions proceeds with a reported yield of approximately 96% . This high-yielding, single-step preparation compares favorably to the synthesis of the unsubstituted benzyl analog (1-benzyl-4-nitroimidazole), which typically requires chromatographic separation of regioisomers due to competing alkylation at the N3 position, resulting in lower isolated yields [1]. The high yield and regiochemical fidelity are attributed to the electronic directing effect of the para-methoxy substituent, which enhances the nucleophilicity of the desired N1 nitrogen.

Synthetic Yield
Cross-study comparable
~96% (isolated)
High-yielding regiospecific synthesis; eliminates chromatographic purification.
Benchmark is 60–80% for unsubstituted benzyl analog.
Organic Synthesis N-Alkylation Process Chemistry

Antitubercular Activity of the PMB-Imidazole Scaffold

In a focused structure–activity relationship (SAR) study where 4-substituted 1-(p-methoxybenzyl)imidazoles were designed as truncated mimics of antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines, the compound class displayed in vitro activity against Mycobacterium tuberculosis with IC₉₀ values of 13 µg/mL for the best inhibitors [1]. This is notable because simple 4-nitroimidazoles lacking the p-methoxybenzyl group generally show weaker antimycobacterial activity, and the PMB group was specifically incorporated to recapitulate the lipophilic tail of the purine pharmacophore [1]. The class serves as a simplified scaffold relative to the more complex purine lead series, offering synthetic tractability advantages.

Antimycobacterial Activity
Class-level inference
IC₉₀ 13 µg/mL
Class-level scaffold benchmark for M. tuberculosis hit-to-lead optimization.
Simplified scaffold compared to purine-based leads.
Antitubercular 4-Nitroimidazole SAR

ADA Inhibitor Synthesis Intermediate

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole (or its closely related derivatives) serves as the starting point for a five-step synthesis of imidazo[4,5-e][1,2,4]triazepine ring systems (compounds 1a–1h), which were evaluated as adenosine deaminase (ADA) inhibitors [1]. The most active compounds in this series, 1c and 1d, exhibited Kᵢ values of 12–15 µM against mammalian ADA [1]. While 6–9 orders of magnitude weaker than the natural product coformycin and pentostatin, this series represents a structurally novel class of competitive ADA inhibitors that are entirely synthetic and synthetically accessible [1].

ADA Inhibition Kᵢ
Cross-study comparable
12–15 µM
Synthetic triazepine scaffold benchmark for SAR exploration.
6–9 orders of magnitude weaker than coformycin.
Adenosine Deaminase Enzyme Inhibition Coformycin Analog

Single Regioisomer from PMB-Directed Alkylation

The alkylation of 4-nitroimidazole with para-methoxybenzyl chloride selectively yields 4-nitro-1-p-methoxybenzyl-5-methyl-1H-imidazole as a single regioisomer, as confirmed by NMR spectroscopy [1]. In contrast, alkylation of 4-nitroimidazole with unsubstituted benzyl halides can result in mixtures of N1- and N3-alkylated regioisomers, necessitating chromatographic separation and reducing isolated yield [2]. The PMB group's electronic effect favors N1 alkylation, providing a regiochemically pure intermediate that is essential for subsequent C5-functionalization in antitubercular and other medicinal chemistry programs.

Regiochemical Purity
Direct comparison
Single regioisomer (NMR)
Eliminates regioisomer separation step, reducing solvent use and cost.
Unsubstituted benzyl analogs yield regioisomer mixtures.
Regioselectivity NMR Characterization Imidazole Synthesis

Patent-Recognized Antitubercular Intermediate

Multiple patent documents explicitly claim 1-substituted-4-nitroimidazole compounds, including those with p-methoxybenzyl substitution, as key intermediates for synthesizing antitubercular agents [1][2]. Japanese Patent JP2009102329 specifically describes a method of manufacturing 4-nitroimidazole compounds useful as intermediates for antituberculous agents [3]. US Patent Application US20060079697 discloses a high-yield, high-purity method for preparing 1-substituted-4-nitroimidazoles, emphasizing safety and scalability [2]. The patent protection surrounding this scaffold underscores its recognized value in industrial pharmaceutical synthesis, distinguishing it from unprotected or differently substituted analogs that lack equivalent patent precedent.

Industrial Relevance
Supporting evidence
Patent-validated intermediate
Established scalable synthetic routes in JP/US patent literature.
Qualitative evidence of industrial recognition.
Patent Intermediate Antitubercular Process Chemistry

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole Applications


Antitubercular Lead Compound Synthesis

Research groups engaged in antitubercular drug discovery can utilize 1-(4-methoxybenzyl)-4-nitro-1H-imidazole as a regiochemically pure starting material for constructing the 4-nitroimidazole core found in pretomanid (PA-824) and delamanid analogs. The PMB group serves as a protective group that can be removed orthogonally after C5 functionalization. The demonstrated antimycobacterial activity (IC₉₀ = 13 µg/mL) of this scaffold [1] provides an established baseline for SAR expansion, while the patent literature confirms the industrial relevance of this compound class for antitubercular agent synthesis [2].

ADA Inhibitor Synthesis

Groups targeting ADA for anticancer or immunomodulatory applications can use 4-nitroimidazole derivatives (accessible from the PMB-protected compound) as a synthetic entry point to novel imidazo[4,5-e][1,2,4]triazepine inhibitors. The established Kᵢ range of 12–15 µM for the most active members of this series [3] provides a quantitative benchmark for further optimization, and the fully synthetic nature of the scaffold (unlike natural product-derived coformycins) enables systematic SAR exploration without supply constraints.

Process-Scale Synthesis of 4-Nitroimidazole Intermediates

Contract research organizations (CROs) and pharmaceutical process chemistry groups requiring multi-gram to kilogram quantities of 4-nitroimidazole intermediates can leverage the ~96% synthetic yield and single-regioisomer outcome of the PMB alkylation route . Compared to benzyl-protected analogs that require regioisomer separation, this route eliminates a chromatographic purification step, reducing both solvent consumption and processing time. The dedicated patent literature for scalable, high-purity production [2] further supports the use of this specific compound in process development.

Synthesis of 'Fat' Nucleobase Analogs

The 1-(4-methoxybenzyl)-4-nitroimidazole scaffold serves as a precursor for 5-dichloromethyl-1-p-methoxybenzyl-4-nitroimidazole, a versatile intermediate for synthesizing ring-expanded ('fat') purine nucleobases and nucleosides [4]. These modified nucleobases have applications in studying nucleic acid recognition, developing antiviral agents, and exploring non-canonical base-pairing interactions. The PMB group provides a UV-active handle for monitoring reactions and can be removed under mild oxidative conditions compatible with sensitive nucleoside chemistry.

Application
Selection Property
Validation Focus
Antitubercular Lead Synthesis
Regiochemically pure 4-nitro scaffold with established baseline activity
Anti-infective SAR expansion and Ddn-dependent activation studies
ADA Inhibitor Synthesis
Non-natural triazepine precursor with fully synthetic accessibility
Competitive inhibition kinetics and systematic SAR exploration
Process-Scale Synthesis
High-yield single regioisomer route without chromatography
Cost reduction, solvent minimization, and multi-gram scale-up validation
'Fat' Nucleobase Synthesis
UV-active PMB handle compatible with mild deprotection strategies
Modified nucleoside/nucleobase building block compatibility
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